2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Beschreibung

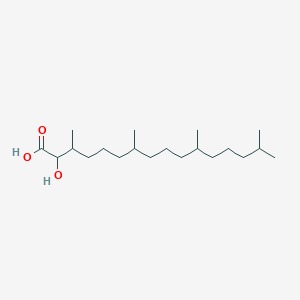

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKMKXBKVBXUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933062 | |

| Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-68-7 | |

| Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Hydroxyphytanic Acid: A Core Process in Human Lipid Metabolism

This technical guide offers an in-depth examination of the synthesis pathway of 2-hydroxyphytanic acid, a critical step in the alpha-oxidation of phytanic acid. This document is intended for researchers, scientists, and drug development professionals, providing detailed biochemical information, quantitative data, and validated experimental protocols. Understanding this pathway is crucial for research into Refsum disease and other related peroxisomal disorders.

Introduction: The Challenge of Branched-Chain Fatty Acids

Phytanic acid is a 3-methyl-branched-chain fatty acid that humans acquire exclusively from dietary sources, including dairy products, ruminant fats and meat, and certain fish.[1][2][3] The presence of a methyl group on its β-carbon prevents degradation via the standard β-oxidation spiral that metabolizes most straight-chain fatty acids.[4][5][6] To overcome this, human cells employ a specialized catabolic pathway known as alpha-oxidation, which occurs primarily within the peroxisomes.[7][8][9] This multi-step process shortens the fatty acid by one carbon, allowing the resulting molecule to enter the β-oxidation pathway.[4][7][10] The initial and rate-limiting step of this pathway is the hydroxylation of phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA, the central subject of this guide.[2][11]

Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[7][12][13] This condition is characterized by severe symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[3][12]

The Core Pathway: Peroxisomal Alpha-Hydroxylation

The synthesis of 2-hydroxyphytanic acid is a two-step process that begins with the activation of phytanic acid and is followed by its hydroxylation. This entire process is localized within the peroxisomes in human cells.[4][7][8][9][14]

Step 1: Activation of Phytanic Acid

Before alpha-oxidation can commence, phytanic acid must be activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[4][8][15] This reaction is catalyzed by an acyl-CoA synthetase.[2]

Step 2: Hydroxylation to 2-Hydroxyphytanoyl-CoA

The core reaction is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[9][16] This is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase (PAHX).[1][17]

PhyH is a non-heme, iron(II)-dependent oxygenase that belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily.[1][5][18][19] The reaction mechanism involves the ordered binding of 2-oxoglutarate to the Fe(II)-containing enzyme, followed by the phytanoyl-CoA substrate.[17][19] This binding displaces a water molecule from the iron cofactor, allowing dioxygen to bind and initiate the hydroxylation.[17][19]

The overall reaction is as follows: Phytanoyl-CoA + 2-Oxoglutarate + O₂ → 2-Hydroxyphytanoyl-CoA + Succinate + CO₂ [17][19]

This reaction requires Fe(II) as a cofactor and L-ascorbate as a co-substrate to maintain the iron in its reduced ferrous state.[8][9][18] A deficiency in the PhyH enzyme is the primary cause of classic Refsum disease.[19][20]

The Fate of 2-Hydroxyphytanoyl-CoA

Following its synthesis, 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[6][15][21][22] This reaction yields pristanal (an aldehyde shortened by one carbon) and formyl-CoA.[15][21] The pristanal is then oxidized to pristanic acid, which can subsequently be degraded via β-oxidation.[7][15]

Quantitative Data

Accurate measurement of pathway intermediates and enzyme activity is critical for diagnosing and studying Refsum disease and other peroxisomal disorders.

Metabolite Concentrations

The following table summarizes the plasma concentrations of key metabolites in this pathway for healthy individuals and patients with related disorders.

| Metabolite | Condition | Plasma Concentration | Citation(s) |

| Phytanic Acid | Healthy Control | ≤ 0.2 mg/dL | [19] |

| Refsum Disease | 10 - 50 mg/dL | [19] | |

| 2-Hydroxyphytanic Acid | Healthy Control | < 0.2 µmol/L | [4][23] |

| Refsum Disease | < 0.2 µmol/L | [4][23] | |

| Rhizomelic Chondrodysplasia Punctata | Accumulated | [4][23] | |

| Generalized Peroxisomal Disorders | Accumulated | [4][23] |

Note: In classic Refsum disease, 2-hydroxyphytanic acid does not accumulate because the metabolic block occurs at the PhyH step, prior to its synthesis.[4][23] Its accumulation is indicative of a defect in a subsequent step, such as HACL1 deficiency.[4][12][23]

Enzyme Kinetic Parameters

The following table provides available kinetic data for the key human enzymes in the pathway.

| Enzyme | Substrate | Kм (Michaelis Constant) | Citation(s) |

| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | 29.5 µM | [8][10] |

| 3-Methylhexadecanoyl-CoA | 40.8 µM | [8][10] | |

| Hexadecanoyl-CoA | 29.1 µM | [8][10] | |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | Apparent Kм of 15 µM (in rat) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 2-hydroxyphytanic acid synthesis pathway.

Protocol 1: Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA and is crucial for diagnosing Refsum disease from liver homogenates or cultured cells. The method is adapted from established radiochemical HPLC techniques.[24]

4.1.1 Materials and Reagents

-

Enzyme source: Liver homogenate, cultured cell lysate, or purified recombinant PhyH.

-

Substrate: Radiolabeled ([1-¹⁴C]) or stable isotope-labeled phytanoyl-CoA.[14][18]

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Cofactors: 2-oxoglutarate, FeSO₄, L-ascorbic acid.

-

Termination Solution: Strong acid (e.g., perchloric acid) or organic solvent.

-

HPLC system with a reverse-phase C18 column and a radioactivity detector.

4.1.2 Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, enzyme source (e.g., 50-100 µg of protein), and the necessary cofactors at optimal concentrations (e.g., 1 mM 2-oxoglutarate, 50 µM FeSO₄, 2 mM ascorbate).[9]

-

Reaction Initiation: Start the reaction by adding the radiolabeled phytanoyl-CoA substrate to a final concentration of ~30-50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding the termination solution.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the C18 column. Separate the substrate (phytanoyl-CoA) and the product (2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous phosphate buffer and acetonitrile).

-

Quantification: Monitor the eluent with the radioactivity detector. Calculate enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

Protocol 2: Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the activity of the enzyme that cleaves 2-hydroxyphytanoyl-CoA. This protocol is based on measuring the release of [¹⁴C]formyl-CoA (as ¹⁴CO₂) from a custom-synthesized radiolabeled substrate.[15]

4.2.1 Materials and Reagents

-

Enzyme source: Peroxisomal fractions, cell lysates, or purified HACL1.

-

Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (as a surrogate for 2-hydroxyphytanoyl-CoA).

-

Reaction Buffer: 50 mM Tris buffer, pH 7.5.

-

CO₂ Trapping Solution: e.g., Hyamine hydroxide or NaOH.

-

Scintillation cocktail and liquid scintillation counter.

4.2.2 Procedure

-

Reaction Setup: Use sealed reaction vials with a center well for the trapping solution. Add the CO₂ trapping solution to the center well.

-

Reaction Mixture Preparation: In the bottom of the vial, prepare the reaction mixture containing 50 mM Tris buffer (pH 7.5), 0.8 mM MgCl₂, 20 µM TPP, and the enzyme source.[15]

-

Reaction Initiation: Seal the vial and initiate the reaction by adding the radiolabeled 2-hydroxyacyl-CoA substrate (e.g., 40 µM).[15]

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination and CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., H₂SO₄) into the reaction mixture. This releases the ¹⁴CO₂ from the hydrolyzed [¹⁴C]formyl-CoA, which is then captured by the trapping solution. Allow trapping to proceed for an additional 60 minutes.

-

Quantification: Carefully remove the center well and place it in a scintillation vial. Add scintillation cocktail and quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Calculation: Calculate the rate of ¹⁴CO₂ production (nmol/min/mg protein) based on the measured radioactivity and the specific activity of the substrate.

Protocol 3: Quantification of Phytanic Acid by GC-MS

This protocol outlines the standard method for quantifying phytanic acid in plasma, essential for the diagnosis of Refsum disease.[3][4]

4.3.1 Materials and Reagents

-

Plasma sample.

-

Internal Standard: Deuterated phytanic acid.

-

Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).

-

Saponification Reagent: KOH in ethanol.

-

Acidification Reagent: e.g., HCl.

-

Fatty Acid Extraction Solvent: Hexane.

-

Derivatization Reagent: Boron trifluoride (BF₃) in methanol or diazomethane.

-

Gas chromatograph-mass spectrometer (GC-MS).

4.3.2 Procedure

-

Sample Preparation: Add a known amount of the internal standard (deuterated phytanic acid) to a known volume of plasma.

-

Lipid Extraction: Extract the total lipids from the plasma using the chloroform:methanol solvent system.

-

Saponification: Evaporate the solvent and add the saponification reagent. Heat the sample to hydrolyze the lipids and release the fatty acids from their esterified forms.

-

Fatty Acid Extraction: Cool and acidify the sample. Extract the free fatty acids into hexane.

-

Derivatization: Evaporate the hexane and add the derivatization reagent (e.g., BF₃-methanol). Heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Inject the FAMEs sample onto the GC-MS. The FAMEs are separated on the GC column based on their properties and then detected by the mass spectrometer.

-

Quantification: Identify the phytanic acid methyl ester peak by its specific retention time and mass spectrum. Quantify its concentration by comparing its peak area to the peak area of the known amount of internal standard.

Conclusion

The synthesis of 2-hydroxyphytanoyl-CoA via the enzyme phytanoyl-CoA hydroxylase is the pivotal first step in the degradation of dietary phytanic acid. This technical guide has provided a detailed overview of this peroxisomal pathway, presenting key quantitative data on metabolites and enzyme kinetics, and outlining robust protocols for its investigation. A thorough understanding of this metabolic process is fundamental for advancing the diagnosis, monitoring, and development of novel therapeutic strategies for Refsum disease and other disorders of fatty acid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytanoyl-CoA - Wikipedia [en.wikipedia.org]

- 6. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genecards.org [genecards.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactome | 2-hydroxyphytanoyl-CoA => pristanal + formyl-CoA [reactome.org]

- 22. uniprot.org [uniprot.org]

- 23. researchgate.net [researchgate.net]

- 24. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Natural Sources of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as 2-hydroxyphytanic acid or α-hydroxyphytanic acid, is a significant metabolic intermediate in the alpha-oxidation of phytanic acid. While not a primary dietary component, its presence in biological systems is intrinsically linked to the intake of its precursor, phytanic acid, which is derived from the phytol side-chain of chlorophyll. This technical guide provides a comprehensive overview of the natural sources leading to the formation of 2-hydroxyphytanic acid, quantitative data on its abundance in various biological contexts, detailed experimental protocols for its analysis, and a visualization of its central metabolic pathway. Understanding the origins and metabolism of this molecule is critical for research into peroxisomal disorders and related metabolic pathways.

Introduction to this compound

This compound is an alpha-hydroxy fatty acid that plays a crucial role as an intermediate in the peroxisomal alpha-oxidation pathway.[1] This pathway is essential for the degradation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[2][3] The conversion of phytanic acid to its 2-hydroxy form is a critical step that allows for the subsequent removal of a single carbon atom, enabling the resulting molecule to enter the beta-oxidation pathway.[4][5]

Natural Sources and Endogenous Formation

Direct natural sources of this compound are limited. Its presence in organisms is primarily a result of the metabolism of phytanic acid.

Dietary Precursors: Sources of Phytanic Acid

The primary origin of 2-hydroxyphytanic acid in humans is the endogenous conversion from phytanic acid obtained through diet.[2][5] Phytanic acid is derived from phytol, a constituent of chlorophyll.[6]

-

Ruminant Products: Ruminant animals, such as cows and sheep, ingest large quantities of chlorophyll-containing plant matter. Microorganisms in their rumen break down chlorophyll, releasing phytol, which is then converted to phytanic acid and stored in their fat.[6][7] Consequently, dairy products and fats from these animals are major dietary sources of phytanic acid for humans.[2][8]

-

Fish: Certain types of fish also accumulate phytanic acid.[2][8]

-

Plant-based Diets: Individuals on a vegan diet have significantly lower plasma concentrations of phytanic acid compared to those who consume meat and dairy products.[8]

Occurrence in Other Organisms

-

Bacteria: Some bacteria possess the enzymatic machinery to directly hydroxylate phytanic acid. For instance, the cytochrome P450 enzyme from Sphingomonas paucimobilis can oxidize phytanic acid to form 2-hydroxyphytanic acid.[9]

-

Sponges: Freshwater sponges have been found to contain various terpenoid acids, including phytanic acid and its degradation product, pristanic acid, suggesting the potential for 2-hydroxyphytanic acid to be present as an intermediate.[7][8]

Accumulation in Human Pathological Conditions

In certain human genetic disorders, defects in the alpha-oxidation pathway lead to the accumulation of phytanic acid and its metabolites, including 2-hydroxyphytanic acid.

-

Peroxisomal Disorders: In conditions such as rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction, there is a significant accumulation of 2-hydroxyphytanic acid in the plasma due to a deficient 2-hydroxyphytanoyl-CoA lyase, the enzyme responsible for its further breakdown.[10] In contrast, individuals with classic Refsum's disease, who have a defect in the initial hydroxylation step, do not show this accumulation.[10]

Quantitative Data

The concentration of this compound is typically low in healthy individuals but can be significantly elevated in certain disease states.

| Biological Matrix | Condition | Concentration of 2-Hydroxyphytanic Acid (µmol/L) |

| Human Plasma | Healthy Individuals | < 0.2[10] |

| Human Plasma | Refsum's Disease | < 0.2[10] |

| Human Plasma | Rhizomelic Chondrodysplasia Punctata | Accumulated (specific values vary)[10] |

| Human Plasma | Generalized Peroxisomal Dysfunction | Accumulated (specific values vary)[10] |

Table 1: Concentration of 2-Hydroxyphytanic Acid in Human Plasma.

| Animal Model | Genetic Modification | Tissue | Observation |

| Mouse | Hacl1-deficient | Liver | Significantly elevated levels of phytanic acid and 2-hydroxyphytanic acid.[11] |

Table 2: 2-Hydroxyphytanic Acid Levels in a Mouse Model of Defective Alpha-Oxidation.

| Dietary Component | Estimated Daily Intake in Western Diets (mg/day) |

| Phytanic Acid (precursor) | 50-100[6][8] |

Table 3: Estimated Daily Intake of the Precursor, Phytanic Acid.

Experimental Protocols

Quantification of 2-Hydroxyphytanic Acid in Plasma

This protocol is based on the stable isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of a stable isotope-labeled internal standard of 2-hydroxyphytanic acid.

-

Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Hydrolyze the lipid extract to release free fatty acids.

-

-

Derivatization:

-

Convert the free fatty acids to their methyl esters using a methylating agent (e.g., diazomethane or BF3-methanol). This step is crucial for making the fatty acids volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with an appropriate capillary column to separate the fatty acid methyl esters.

-

The eluent from the GC is introduced into a mass spectrometer.

-

Monitor for the characteristic mass ions and fragmentation patterns of the methyl ester of 2-hydroxyphytanic acid and its stable isotope-labeled internal standard.

-

-

Quantification:

-

Calculate the concentration of 2-hydroxyphytanic acid in the original plasma sample by comparing the peak area of the endogenous compound to that of the internal standard.

-

Enzymatic Assay for Bacterial Phytanic Acid α-Hydroxylase

This protocol describes the in vitro activity of a recombinant fatty acid α-hydroxylase from Sphingomonas paucimobilis.[9]

-

Reaction Mixture:

-

Prepare a reaction buffer containing the recombinant enzyme.

-

Add phytanic acid as the substrate.

-

Initiate the reaction by adding hydrogen peroxide (H2O2).

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction (e.g., by adding acid).

-

Extract the lipids from the reaction mixture.

-

-

Derivatization and Analysis:

-

Methylate the extracted fatty acids.

-

Analyze the products by GC-MS to detect the formation of the methyl ester of 2-hydroxyphytanic acid.

-

-

Controls:

-

Run parallel reactions in the absence of H2O2 or with a heat-inactivated enzyme to ensure the observed product is due to enzymatic activity.[9]

-

Metabolic Pathway Visualization

The alpha-oxidation of phytanic acid is a critical metabolic pathway that occurs within the peroxisomes.[2][4] The following diagram illustrates the key steps in this process.

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Conclusion

This compound is a key, yet transient, molecule in fatty acid metabolism. Its natural occurrence is fundamentally linked to the dietary intake of its precursor, phytanic acid, found in ruminant fats, dairy products, and certain fish. While present at very low levels in healthy individuals, its accumulation is a critical biomarker for certain peroxisomal disorders. The experimental protocols outlined provide a framework for the accurate quantification and study of this metabolite. A thorough understanding of the alpha-oxidation pathway and the role of 2-hydroxyphytanic acid is essential for researchers and clinicians working on inborn errors of metabolism and the development of potential therapeutic interventions.

References

- 1. This compound | C20H40O3 | CID 189026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Phytanic_acid [bionity.com]

- 8. Phytanic acid - Wikipedia [en.wikipedia.org]

- 9. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Peroxisomal Alpha-Oxidation of Phytanic Acid: A Technical Guide to the Role of Alpha-Hydroxyphytanic Acid and its CoA Ester in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular metabolism of phytanic acid, with a core focus on the role and significance of its alpha-hydroxylated metabolite. It aims to serve as a comprehensive resource, detailing the biochemical pathway of alpha-oxidation, associated pathologies, quantitative data, and detailed experimental methodologies.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized by the conventional β-oxidation pathway that degrades most fatty acids.[1] Consequently, a specialized metabolic pathway, known as α-oxidation, is required to shorten the carbon chain and permit further degradation.

The impairment of this pathway leads to the accumulation of phytanic acid in plasma and tissues, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[2][3] This condition is characterized by a range of severe symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] A thorough understanding of the α-oxidation pathway is therefore critical for the diagnosis and development of therapeutic interventions for Refsum disease and related peroxisomal disorders.

The Alpha-Oxidation Pathway of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs exclusively within the peroxisomes.[2][4] The pathway's primary function is to remove a single carbon atom from the carboxyl end of phytanic acid, converting it to pristanic acid, which can subsequently enter the β-oxidation pathway.

The Intermediate Debate: Alpha-Hydroxyphytanic Acid vs. 2-Hydroxyphytanoyl-CoA

Historically, it was proposed that free alpha-hydroxyphytanic acid was a direct intermediate in the alpha-oxidation pathway.[5] However, subsequent and more definitive research has established that the true intermediate is the coenzyme A (CoA) ester, 2-hydroxyphytanoyl-CoA .[2][6] While the free acid, alpha-hydroxyphytanic acid, can be detected, particularly in certain pathological conditions, it is not considered the primary intermediate in the main metabolic flux of phytanic acid degradation. This guide will focus on the current, accepted pathway involving the CoA-esterified intermediate.

The key enzymatic steps of phytanic acid alpha-oxidation are as follows:

-

Activation: Phytanic acid is first activated to its CoA ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[2][7]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase that requires Fe²⁺ and O₂ as co-substrates.[8] A deficiency in PHYH is the primary cause of adult Refsum disease.[8]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (a C19 aldehyde) and formyl-CoA.[4][9] The formyl-CoA is subsequently broken down into formate and eventually carbon dioxide.[4]

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

-

Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo β-oxidation.[4]

Quantitative Data in Health and Disease

The clinical diagnosis of Refsum disease relies heavily on the quantification of phytanic acid and related metabolites in plasma. The following tables summarize key quantitative data from the literature.

| Analyte | Healthy Controls (µmol/L) | Refsum Disease Patients (µmol/L) |

| Phytanic Acid | < 10 | 100 - >2500 |

| Pristanic Acid | < 1 | Normal to slightly elevated |

| 2-Hydroxyphytanic Acid | < 0.2 | Accumulates in certain peroxisomal disorders, but not typically in classic Refsum disease |

| Table 1: Plasma Concentrations of Phytanic Acid and Related Metabolites.[10] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the alpha-oxidation pathway and diagnosing related disorders. This section provides detailed protocols for key assays.

Measurement of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the quantitative analysis of phytanic acid in biological samples.

Principle: Fatty acids are extracted from plasma, derivatized to form volatile methyl esters, and then separated and quantified by GC-MS.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma (e.g., 100 µL), add a known amount of an internal standard (e.g., deuterated phytanic acid).

-

-

Lipid Extraction:

-

Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

-

Saponification:

-

The lipid extract is saponified using a strong base (e.g., 0.5 M KOH in ethanol) to release fatty acids from their esterified forms.

-

-

Derivatization:

-

The free fatty acids are converted to fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol.

-

-

GC-MS Analysis:

-

The FAMEs are injected into a gas chromatograph for separation on a capillary column.

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification.

-

Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.

-

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Principle: The activity of PHYH is determined by incubating an enzyme source (e.g., cultured fibroblasts or liver homogenate) with the substrate phytanoyl-CoA and necessary cofactors. The formation of the product, 2-hydroxyphytanoyl-CoA, is then measured.

Methodology:

-

Enzyme Source Preparation:

-

Prepare homogenates of cultured skin fibroblasts or liver tissue.

-

-

Reaction Mixture:

-

The reaction mixture typically contains the enzyme source, phytanoyl-CoA, and the cofactors Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.[11]

-

-

Incubation:

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[11]

-

-

Reaction Termination and Product Analysis:

-

The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, can be hydrolyzed to 2-hydroxyphytanic acid and measured by GC-MS.[11]

-

Alternatively, a radiolabeled substrate ([1-¹⁴C]phytanoyl-CoA) can be used, and the radiolabeled product can be separated by HPLC and quantified by a radioactivity detector.[11]

-

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.

Principle: The activity of HACL1 is determined by incubating an enzyme source with its substrate, 2-hydroxyphytanoyl-CoA, and measuring the formation of one of the products.

Methodology:

-

Enzyme Source Preparation:

-

Prepare homogenates of cultured cells or tissues.

-

-

Substrate:

-

2-hydroxyphytanoyl-CoA is used as the substrate.

-

-

Reaction Mixture:

-

The reaction mixture includes the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine pyrophosphate (TPP) in a suitable buffer.[12]

-

-

Incubation:

-

The reaction is carried out at 37°C.

-

-

Product Measurement:

-

The formation of pristanal can be measured by GC-MS.[2]

-

Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified.

-

Signaling and Regulatory Aspects

Recent research has indicated that phytanic acid is not merely a metabolic byproduct but also functions as a signaling molecule. It has been shown to be a ligand for nuclear receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs). The activation of the PPARα-RXR heterodimer by phytanic acid can modulate the expression of genes involved in lipid and glucose metabolism. This adds another layer of complexity to the role of phytanic acid in cellular physiology and pathology.

Conclusion

The alpha-oxidation of phytanic acid is a critical metabolic pathway, with 2-hydroxyphytanoyl-CoA serving as a key intermediate. Its dysregulation has profound clinical consequences, as evidenced by Refsum disease. This technical guide has provided a comprehensive overview of the pathway, the evolving understanding of its intermediates, quantitative data for diagnostic purposes, and detailed experimental protocols for researchers. Further investigation into the regulation of this pathway and the signaling roles of its metabolites will be crucial for developing effective therapeutic strategies for patients with peroxisomal disorders.

References

- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 2. benchchem.com [benchchem.com]

- 3. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Evidence against alpha-hydroxyphytanic acid as an intermediate in the metabolism of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytanic acid alpha-oxidation in rat liver peroxisomes. Production of alpha-hydroxyphytanoyl-CoA and formate is enhanced by dioxygenase cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nepjol.info [nepjol.info]

- 8. benchchem.com [benchchem.com]

- 9. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biosynthesis of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, also known as 2-hydroxyphytanic acid, is a crucial intermediate in the peroxisomal alpha-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid exclusively derived from dietary sources, such as dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway.[1] Instead, it undergoes alpha-oxidation, a process that removes one carbon atom to produce pristanic acid, which can then enter the β-oxidation spiral.[3][4]

The biosynthesis of 2-hydroxyphytanic acid is the pivotal hydroxylation step in this pathway. Deficiencies in the enzymes involved in alpha-oxidation lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[1][5] This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the metabolic pathway, quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Biosynthetic Pathway: Peroxisomal Alpha-Oxidation of Phytanic Acid

The conversion of phytanic acid to pristanic acid, which includes the formation of 2-hydroxyphytanic acid, occurs entirely within the peroxisomes.[3][6] The process can be broken down into four key enzymatic steps:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[1]

-

Hydroxylation to 2-Hydroxyphytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase.[3][6] This step is the direct biosynthesis of the CoA ester of this compound.

-

Cleavage to Pristanal and Formyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[3][7] This reaction yields pristanal and formyl-CoA.[3] Formyl-CoA is subsequently broken down into formate and eventually CO₂.[3]

-

Oxidation to Pristanic Acid: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3] Pristanic acid can then undergo β-oxidation.[3]

This metabolic sequence is crucial for the detoxification and utilization of dietary phytanic acid.

Quantitative Data

This section summarizes key quantitative data related to the biosynthesis of this compound and the broader context of phytanic acid metabolism.

Table 1: Plasma Phytanic Acid Concentrations in Healthy Individuals and Patients with Refsum Disease

| Population | Plasma Phytanic Acid Concentration (µmol/L) | Reference |

| Healthy Individuals | 0 - 33 | [8] |

| Patients with Refsum Disease (untreated) | 992 - 6400 | [8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source | Kₘ | Vₘₐₓ | Reference |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | Partially purified rat liver peroxisomes | 15 µM | Not Reported | [4] |

| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | Recombinant Human | Data not available | Data not available | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Isolation of Peroxisomes from Cultured Cells

This protocol describes the isolation of peroxisomes from cultured cells using differential and density gradient centrifugation.

Materials:

-

Cultured cells (e.g., HepG2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4), ice-cold

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Nycodenz or Iodixanol solutions for density gradient

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells (2-5 x 10⁸ cells) by centrifugation at 300 x g for 5 minutes at 4°C. For adherent cells, wash with ice-cold PBS, scrape, and then pellet.[9]

-

Homogenization: Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer. Homogenize on ice using a Dounce homogenizer with approximately 50-100 strokes.[9]

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[9]

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 5,000 x g for 10 minutes at 4°C to pellet mitochondria.[9]

-

Collect the supernatant, which contains peroxisomes and other lighter organelles.

-

-

Density Gradient Centrifugation:

-

Layer the supernatant from the previous step onto a pre-formed continuous or discontinuous Nycodenz or Iodixanol gradient.

-

Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at 4°C.

-

Carefully collect the fraction enriched with peroxisomes. The exact position in the gradient will depend on the specific gradient used.

-

-

Validation: Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes such as catalase (for peroxisomes) and cytochrome c oxidase (for mitochondrial contamination).

Protocol 2: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol describes an HPLC-based method to determine the activity of PhyH by measuring the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA from [1-¹⁴C]phytanoyl-CoA.

Materials:

-

Enzyme source (e.g., isolated peroxisomes, liver homogenate, or recombinant PhyH)

-

[1-¹⁴C]phytanoyl-CoA (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: 2-oxoglutarate, FeSO₄, ascorbate

-

Quenching solution (e.g., a strong acid like perchloric acid)

-

HPLC system with a radioactivity detector

-

Reverse-phase C18 HPLC column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors (2-oxoglutarate, FeSO₄, ascorbate), and the enzyme source.

-

Initiation and Incubation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[3]

-

Reaction Quenching: Stop the reaction by adding the quenching solution.[3]

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.[3]

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Separate the substrate ([1-¹⁴C]phytanoyl-CoA) and the product ([1-¹⁴C]2-hydroxyphytanoyl-CoA) using a suitable solvent gradient (e.g., a gradient of aqueous buffer and acetonitrile or methanol).[3]

-

Monitor the eluent with a radioactivity detector to quantify the amount of product formed.[3]

-

-

Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the measured radioactivity of the product, the specific activity of the substrate, the incubation time, and the protein concentration of the enzyme source.[3]

Protocol 3: Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of phytanic acid in plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., [²H₃]phytanic acid)

-

Reagents for hydrolysis (e.g., ethanolic potassium hydroxide)

-

Extraction solvent (e.g., hexane)

-

Derivatization reagent (e.g., boron trifluoride-methanol)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Hydrolysis: Add the hydrolysis reagent and heat to release phytanic acid from lipid esters.

-

Extraction: After cooling, add water and the extraction solvent (hexane). Vortex and centrifuge to separate the layers. Collect the upper organic layer containing the fatty acids.[2]

-

Derivatization: Evaporate the solvent and add the derivatization reagent to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[2]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., BPX5) and a temperature program to separate the FAMEs.[10]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to phytanic acid methyl ester and the internal standard.[10]

-

-

Quantification: Create a calibration curve using known concentrations of phytanic acid standards. The concentration of phytanic acid in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

The Role of 2-Hydroxyphytanic Acid in Peroxisomal Oxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyphytanic acid is a critical, yet transient, intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid that cannot be degraded by the standard β-oxidation pathway. The formation and subsequent cleavage of its CoA-ester, 2-hydroxyphytanoyl-CoA, are essential steps for metabolizing dietary phytanic acid. Dysfunctional metabolism at this specific point, due to genetic defects in key enzymes, leads to the accumulation of phytanic acid and/or 2-hydroxyphytanic acid, resulting in severe peroxisomal disorders such as Adult Refsum Disease, Zellweger spectrum disorders, and Rhizomelic Chondrodysplasia Punctata. This guide provides an in-depth examination of the function of 2-hydroxyphytanic acid, the enzymes governing its metabolism, its pathophysiological significance, and the experimental methodologies used in its study.

The Peroxisomal Alpha-Oxidation Pathway

The presence of a methyl group on the β-carbon of phytanic acid prevents the formation of a 3-ketoacyl-CoA intermediate, thereby blocking its entry into the β-oxidation spiral.[1] Consequently, it must first undergo α-oxidation in the peroxisome, a process that removes a single carbon atom to produce pristanic acid, which can then be metabolized via β-oxidation.[2]

The α-oxidation of phytanic acid is a four-step enzymatic process that occurs entirely within the peroxisome:[2][3]

-

Activation: Phytanic acid is esterified to its coenzyme A (CoA) derivative, phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[4][5] This is the step where the 2-hydroxy intermediate is generated.

-

Cleavage: The pivotal step involves 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, which cleaves the C1-C2 bond of 2-hydroxyphytanoyl-CoA.[6][7] This reaction yields two products: an aldehyde shortened by one carbon, pristanal , and formyl-CoA .[6][7]

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid is then activated to pristanoyl-CoA and can proceed through peroxisomal β-oxidation.[2]

The central function of 2-hydroxyphytanic acid (as its CoA ester) is to serve as the specific substrate for the HACL1-catalyzed cleavage reaction, which is the core decarboxylation step of the α-oxidation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Gene - PHYH [maayanlab.cloud]

- 6. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic Acid: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, a critical intermediate in the alpha-oxidation of phytanic acid. The discovery of this 2-hydroxy fatty acid is intrinsically linked to the elucidation of the metabolic pathway of phytanic acid and the understanding of the genetic disorder, Refsum disease. This document details the biochemical context, analytical methodologies for quantification, and experimental protocols relevant to the study of this compound. It is intended to be a comprehensive resource for researchers investigating peroxisomal metabolism, lipid biochemistry, and the development of therapeutics for related metabolic disorders.

Introduction: The Discovery in the Context of Phytanic Acid Metabolism

The discovery of this compound, also known as 2-hydroxyphytanic acid, is a direct result of research into the metabolic defect underlying Refsum disease, a rare autosomal recessive neurological disorder. In the mid-20th century, researchers identified the accumulation of a branched-chain fatty acid, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), in the tissues and plasma of patients with this condition.[1][2]

Subsequent investigations into the metabolic fate of phytanic acid revealed that its degradation does not proceed via the typical beta-oxidation pathway due to the presence of a methyl group on the β-carbon. Instead, it undergoes a process known as alpha-oxidation, a pathway that involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[3][4] The identification of 2-hydroxyphytanic acid as a key intermediate in this pathway was a pivotal step in understanding this metabolic route. It is formed through the action of the enzyme phytanoyl-CoA hydroxylase and is subsequently converted to pristanal and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase.[5][6][7]

Biochemical Significance and Signaling Pathways

This compound is a transient but essential molecule in the catabolism of dietary phytanic acid. The alpha-oxidation pathway, in which it participates, is localized within the peroxisomes.[8]

While the direct role of 2-hydroxyphytanic acid in signaling is not as extensively studied as its precursor, phytanic acid is a known agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the retinoid X receptor (RXR).[2] These nuclear receptors are critical regulators of lipid and glucose metabolism. The activation of PPARα by phytanic acid and its metabolites is thought to influence the expression of genes involved in fatty acid oxidation. Further research is needed to fully elucidate the specific interactions of 2-hydroxyphytanic acid with these and other signaling pathways.

Quantitative Data

The concentration of 2-hydroxyphytanic acid in biological fluids is a key diagnostic marker for certain peroxisomal disorders. In healthy individuals and patients with classic Refsum disease (caused by a deficiency in phytanoyl-CoA hydroxylase), plasma levels of 2-hydroxyphytanic acid are typically very low. However, elevated levels are observed in other peroxisomal biogenesis disorders and single-enzyme deficiencies affecting later steps in the alpha-oxidation pathway.

| Condition | Plasma 2-Hydroxyphytanic Acid Concentration (µmol/L) |

| Healthy Individuals | < 0.2 |

| Classic Refsum Disease | < 0.2 |

| Peroxisomal Biogenesis Disorders (e.g., Zellweger syndrome) | Elevated |

| Rhizomelic Chondrodysplasia Punctata | Elevated |

Experimental Protocols

Synthesis of this compound

A laboratory-scale synthesis of 2-hydroxyphytanic acid can be achieved through the α-bromination of phytanic acid followed by nucleophilic substitution with a hydroxide ion.

Materials:

-

Phytanic acid

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

α-Bromination: In a round-bottom flask, dissolve phytanic acid in CCl₄. Add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromophytanic acid.

-

Hydrolysis: Dissolve the crude 2-bromophytanic acid in a suitable solvent like diethyl ether and add an aqueous solution of NaOH. Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Acidify the aqueous layer with HCl to protonate the carboxylate. Extract the 2-hydroxyphytanic acid into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (from Plasma):

-

Extraction: To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte). Precipitate proteins with a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins.

-

Hydrolysis: Transfer the supernatant to a new tube and hydrolyze any esterified fatty acids by adding a methanolic solution of potassium hydroxide and heating.

-

Derivatization: Neutralize the mixture and extract the free fatty acids into an organic solvent like hexane. Evaporate the solvent and derivatize the fatty acids to their more volatile methyl ester trimethylsilyl (ME-TMS) ether derivatives using a mixture of methanol/HCl followed by a silylating agent (e.g., BSTFA with 1% TMCS).

GC-MS Parameters (Illustrative):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Key ions for the ME-TMS derivative of 2-hydroxyphytanic acid should be determined from a pure standard.

Enzymatic Assay for Phytanoyl-CoA Hydroxylase Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

-

Phytanoyl-CoA (substrate)

-

Cell or tissue homogenate (as enzyme source)

-

Assay buffer (e.g., Tris-HCl) containing co-factors: Fe(II), 2-oxoglutarate, and ascorbate.

-

Quenching solution (e.g., strong acid)

-

HPLC system with a C18 column for separation of substrate and product.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and co-factors.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the cell or tissue homogenate.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify the 2-hydroxyphytanoyl-CoA product.

Visualizations

Alpha-Oxidation Pathway of Phytanic Acid

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for GC-MS Analysis

References

- 1. The metabolism of phytanic acid and pristanic acid in man: a review. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 8. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of α-Hydroxyphytanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxyphytanic acid (2-hydroxyphytanic acid) is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, is a key biomarker for several peroxisomal disorders, most notably Adult Refsum disease.[1][2] The accurate identification and structural confirmation of α-hydroxyphytanic acid are paramount for diagnosing these disorders and for research into their underlying mechanisms. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of α-hydroxyphytanic acid, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a practical resource for professionals in the field.

Introduction: Metabolic Significance

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is derived from dietary sources, particularly ruminant fats and dairy products.[2][3] Due to a methyl group on its β-carbon, it cannot be metabolized via the standard β-oxidation pathway.[2] Instead, it undergoes α-oxidation, a process primarily occurring in peroxisomes.[1][2] This pathway involves the enzymatic conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated to form 2-hydroxyphytanoyl-CoA.[4][5] Subsequent enzymatic steps yield pristanic acid, which can then enter the β-oxidation pathway.[4][6] A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the formation of the α-hydroxy intermediate, leads to the accumulation of phytanic acid, characteristic of Refsum disease.[3] Therefore, the structural elucidation of α-hydroxyphytanic acid is essential for studying this metabolic pathway and its associated pathologies.

Caption: The peroxisomal α-oxidation pathway of phytanic acid.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. For non-volatile compounds like α-hydroxyphytanic acid, chemical derivatization is required to increase volatility for gas-phase separation.[7][8]

Experimental Protocol: GC-MS Analysis

This protocol outlines the analysis of α-hydroxyphytanic acid from a biological matrix (e.g., plasma).

-

Internal Standard Addition: To a plasma sample (e.g., 100 µL), add a known quantity of a suitable internal standard, such as a stable isotope-labeled [3-methyl- 2H3]phytanic acid, to correct for variations in extraction and derivatization efficiency.[7]

-

Lipid Extraction & Hydrolysis:

-

Add ethanolic potassium hydroxide to the sample to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[9]

-

Heat the mixture (e.g., at 80-100°C for 1-2 hours) to ensure complete hydrolysis.[7][9]

-

After cooling, acidify the sample with HCl to protonate the free fatty acids.[9]

-

Extract the fatty acids using an organic solvent such as n-hexane.[7][9]

-

-

Derivatization:

-

Methylation: Evaporate the solvent and add an acid-catalyzed methylation reagent, such as 1.25 M HCl in methanol. Heat at 80-100°C for 1-2 hours to convert the carboxylic acid to a fatty acid methyl ester (FAME).[7][10]

-

Silylation (for the hydroxyl group): For enhanced volatility and characteristic fragmentation, the hydroxyl group can be silylated. After methylation, evaporate the reagent and add a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

-

-

Sample Clean-up:

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC-MS system.[7]

-

GC Column: Use a medium-polarity capillary column (e.g., DB-5MS or similar).[11]

-

Carrier Gas: Helium is typically used.[8]

-

Oven Program: Employ a temperature gradient to separate the analytes. A slow ramp rate can improve the resolution of closely eluting peaks.[9]

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra in full scan mode or Selected Ion Monitoring (SIM) for targeted quantification.[8][10]

-

References

- 1. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to 2-Hydroxyphytanic Acid: Precursors, Derivatives, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyphytanic acid, a key intermediate in the alpha-oxidation of phytanic acid. It details the biochemical pathways, associated pathologies, quantitative data, and essential experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers investigating peroxisomal metabolism, related genetic disorders, and the development of potential therapeutic interventions.

Introduction to 2-Hydroxyphytanic Acid and its Metabolic Significance

2-Hydroxyphytanic acid is a hydroxylated fatty acid that serves as a critical intermediate in the metabolic degradation of phytanic acid. Phytanic acid is a branched-chain fatty acid of exogenous origin, primarily obtained from the consumption of dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized by the typical β-oxidation pathway.[3][4] Consequently, it undergoes a specialized process known as alpha-oxidation, which occurs within the peroxisomes.[5][6] The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, the immediate precursor of 2-hydroxyphytanic acid.[4][7]

The accumulation of phytanic acid due to defects in the alpha-oxidation pathway leads to several inherited metabolic disorders, most notably Adult Refsum disease.[1][8] This rare autosomal recessive neurological disorder is characterized by symptoms such as retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[8][9] Therefore, the accurate quantification of phytanic acid and its metabolites, including 2-hydroxyphytanic acid, is crucial for the diagnosis and monitoring of Refsum disease and other peroxisomal biogenesis disorders like Zellweger syndrome.[10][11]

The Alpha-Oxidation Pathway of Phytanic Acid

The catabolism of phytanic acid via alpha-oxidation is a multi-step enzymatic process localized within the peroxisomes.[3][6] The pathway is initiated by the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. This is followed by a series of reactions that ultimately shorten the carbon chain by one atom, yielding pristanic acid, which can then enter the β-oxidation pathway.

The key enzymatic steps involving the formation and degradation of 2-hydroxyphytanoyl-CoA are:

-

Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase.[7][12] A deficiency in PHYH is the primary cause of Adult Refsum disease.[11]

-

Cleavage of 2-Hydroxyphytanoyl-CoA: 2-Hydroxyphytanoyl-CoA is then cleaved into pristanal and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) .[6][13] This enzyme is dependent on the cofactor thiamine pyrophosphate (TPP).[13][14]

-

Oxidation of Pristanal: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[4]

The following diagram illustrates the core segment of the phytanic acid alpha-oxidation pathway.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 9. Orphanet: Adult Refsum disease [orpha.net]

- 10. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

The Enzymatic Conversion of Phytanic Acid to 2-Hydroxyphytanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of phytanic acid to 2-hydroxyphytanic acid is a critical step in the alpha-oxidation pathway, the primary metabolic route for branched-chain fatty acids that cannot be processed by beta-oxidation. This conversion is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH). Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the rare and severe neurological disorder, Refsum disease. This technical guide provides an in-depth overview of this pivotal enzymatic reaction, including the underlying biochemical pathway, quantitative kinetic data, and detailed experimental protocols for the measurement of enzyme activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutics for related disorders.

The Alpha-Oxidation Pathway of Phytanic Acid

Phytanic acid, a 3-methyl branched-chain fatty acid, is primarily derived from dietary sources such as dairy products, ruminant fats, and certain fish. The methyl group at the β-carbon position sterically hinders the enzymatic machinery of the beta-oxidation pathway. Consequently, phytanic acid must first undergo alpha-oxidation in the peroxisome to remove a single carbon atom, yielding pristanic acid, which can then enter the beta-oxidation spiral.

The initial and rate-limiting step in this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase. PhyH is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[1][2] The enzyme utilizes molecular oxygen to hydroxylate the α-carbon of phytanoyl-CoA. This process involves the decarboxylation of the co-substrate 2-oxoglutarate to succinate and carbon dioxide.[1]

Subsequent steps in the alpha-oxidation pathway involve the cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HACL1) to form pristanal and formyl-CoA, followed by the oxidation of pristanal to pristanic acid by an aldehyde dehydrogenase.

Signaling Pathway Diagram

The following diagram illustrates the core enzymatic steps of the peroxisomal alpha-oxidation of phytanic acid.

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. It is important to note that kinetic parameters can vary depending on the experimental conditions, including the source of the enzyme (native or recombinant), purity, and assay methodology.

Table 1: Enzyme Kinetic Parameters for Human Phytanoyl-CoA Hydroxylase

| Substrate | Enzyme Source | Km (µM) | Vmax | Specific Activity | Reference |

| Phytanoyl-CoA | Recombinant Human | Data not available | Data not available | Data not available | [3] |

| 3-Methylhexadecanoyl-CoA | Recombinant Human | Data not available | Data not available | Data not available | [3] |

| 2-Oxoglutarate | Recombinant Human | Data not available | Data not available | Data not available | [3] |

Table 2: Optimal Reaction Conditions for Phytanoyl-CoA Hydroxylase Activity

| Parameter | Optimal Value/Range | Reference |

| Temperature | 37°C | [3] |

| pH | ~7.5 | [3] |

Table 3: Required Cofactors for Phytanoyl-CoA Hydroxylase Activity

| Cofactor | Function | Typical Concentration | Reference |

| Fe(II) (as FeSO₄) | Catalytic metal ion | 10-50 µM | [4] |

| 2-Oxoglutarate | Co-substrate | 100-500 µM | [4] |

| Ascorbate | Reducing agent to maintain Fe(II) state | 1-2 mM | [5] |

Experimental Protocols

Accurate measurement of PhyH activity is crucial for both basic research and clinical diagnostics. The following section provides detailed methodologies for two common in vitro assays.

General Experimental Workflow

The general workflow for determining PhyH activity involves several key stages, from enzyme preparation to data analysis.

Caption: A generalized workflow for in vitro PhyH activity assays.

Protocol 1: HPLC-Based Assay for PhyH Activity

This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate.[3]

Materials:

-

[1-¹⁴C]Phytanoyl-CoA (Substrate)

-

Purified recombinant human PhyH or liver homogenate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

2-Oxoglutarate solution (e.g., 10 mM stock)

-

Ferrous sulfate (FeSO₄) solution (freshly prepared, e.g., 1 mM stock)

-

Ascorbic acid solution (freshly prepared, e.g., 100 mM stock)

-

Quenching Solution: 6% (v/v) Perchloric Acid

-

HPLC system equipped with a radioactivity detector

-

Reverse-phase C18 HPLC column

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture with the following components to a final volume of 100 µL:

-

Assay Buffer

-

[1-¹⁴C]Phytanoyl-CoA (final concentration, e.g., 50 µM)

-

2-Oxoglutarate (final concentration, e.g., 500 µM)

-

FeSO₄ (final concentration, e.g., 50 µM)

-

Ascorbic acid (final concentration, e.g., 2 mM)

-

-

Enzyme Addition: Add the enzyme preparation (e.g., 10-50 µg of protein) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it onto the C18 column. Separate the substrate and product using a suitable gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).

-

Quantification: Monitor the eluent with the radioactivity detector to quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed.

-

Calculation of Specific Activity: Calculate the rate of product formation (nmol/min/mg protein) based on the radioactivity of the product peak, the specific activity of the [1-¹⁴C]phytanoyl-CoA, the incubation time, and the amount of protein in the assay.

Protocol 2: ¹⁴CO₂ Trapping Assay for PhyH Activity

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[3]

Materials:

-

Phytanoyl-CoA (Substrate)

-

[1-¹⁴C]2-Oxoglutarate (Co-substrate)

-

Purified recombinant human PhyH or liver homogenate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Ferrous sulfate (FeSO₄) solution (freshly prepared)

-

Ascorbic acid solution (freshly prepared)

-